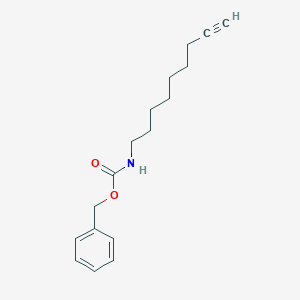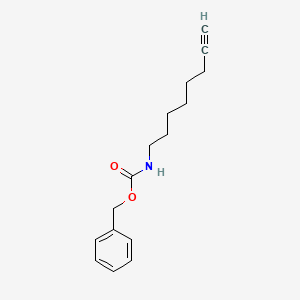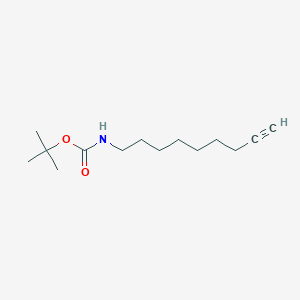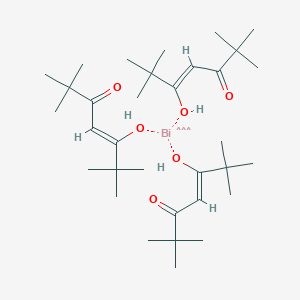
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of an imidazolium cation and a trifluoromethanesulfonate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The resulting 3-ethyl-1,2-dimethylimidazolium iodide is then treated with silver trifluoromethanesulfonate to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate anion is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazolium-ammonium salt, while oxidation may produce an imidazolium oxide.
Scientific Research Applications
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as the synthesis of heterocycles and the formation of carbon-carbon bonds.
Ionic liquids: Due to its ionic nature, it can be used as a component of ionic liquids, which are employed as solvents and catalysts in green chemistry.
Biological studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material science: It is used in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with nucleophilic sites on biomolecules, while the trifluoromethanesulfonate anion can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ethenyl-3-ethyl-1,2-dihydroimidazol-1-ium;bromide: This compound has a similar imidazolium cation but with a bromide anion instead of trifluoromethanesulfonate.
1,3-dimethylimidazolium iodide: This compound features a similar imidazolium cation with iodide as the counterion.
1-ethyl-2,3-dimethylimidazolium iodide: Another similar compound with an iodide anion.
Uniqueness
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate anion, which imparts distinct physicochemical properties such as high thermal stability and low nucleophilicity. These properties make it particularly useful in applications requiring robust and inert ionic compounds.
Properties
IUPAC Name |
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.CHF3O3S/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)8(5,6)7/h5-7H,4H2,1-3H3;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLTVCQZCOMDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[NH+](C1C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2R,3R,4S,5S,6R)-5-{[(2S,3R,4S,5S,6R)-4,6-Bis(ethoxymethyl)-3,5-dihydroxytetrahydro-2H-pyran-2-yl]oxy}-3-ethoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4-diol](/img/structure/B8116693.png)

